molecular formula C9H7NO2 B1176794 2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)- CAS No. 157561-97-2

2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-

Cat. No.: B1176794
CAS No.: 157561-97-2
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Description

2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactions. One common method includes the cross-coupling reaction, which is facilitated by the deprotection of the formamide protecting group during the workup . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-yl)propenamide
  • (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-propenamide
  • N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide

Uniqueness

What sets 2-Propenamide, 2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- apart from similar compounds is its unique structural features, particularly the pyrrolo[2,3-b]pyridine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

(E)-2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c18-10-12(17(22)21-14-5-2-1-3-6-14)9-13-11-20-16-15(13)7-4-8-19-16/h1-9,11H,(H,19,20)(H,21,22)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSZOWCXCQZOB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CNC3=C2C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CNC3=C2C=CC=N3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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